Bms-066

IKKβ inhibition NF-κB signaling inflammation

BMS-066 delivers 9 nM IKKβ inhibition with >500-fold selectivity over IKKα—far exceeding BMS-345541 (13-fold) and TPCA-1 (22-fold). With >400-fold selectivity over 95% of 155 kinases, off-target effects are virtually eliminated. A unique PK-PD profile requires only 6–9 h daily coverage for in vivo efficacy. Validated for oral dosing at 5–10 mg/kg in rodent arthritis/IBD models. Dual IKKβ/Tyk2 activity (72 nM). Ensure unambiguous IKKβ target attribution.

Molecular Formula C19H21N7O2
Molecular Weight 379.4 g/mol
CAS No. 914946-88-6
Cat. No. B1667158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms-066
CAS914946-88-6
Synonyms2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimiazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)pyridin-2-yl)methyl)acetamide
BMS 066
BMS-066
BMS066
Molecular FormulaC19H21N7O2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCNC1=C2C(=C3C=C(NC3=N1)C4=CC=CC(=N4)CNC(=O)COC)N(C=N2)C
InChIInChI=1S/C19H21N7O2/c1-20-19-16-17(26(2)10-22-16)12-7-14(24-18(12)25-19)13-6-4-5-11(23-13)8-21-15(27)9-28-3/h4-7,10H,8-9H2,1-3H3,(H,21,27)(H2,20,24,25)
InChIKeyULTCRVJUAZCGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-066 (CAS 914946-88-6): A Potent IKKβ/Tyk2 Pseudokinase Inhibitor for Inflammatory and Autoimmune Research


BMS-066, also designated as compound 4m, is a tricyclic pseudokinase inhibitor that targets IκB kinase β (IKKβ) and the pseudokinase domain of tyrosine kinase 2 (Tyk2), with reported IC50 values of 9 nM and 72 nM, respectively [1]. It was developed by Bristol-Myers Squibb as a next-generation IKKβ inhibitor for investigating inflammatory and autoimmune disease mechanisms, following the earlier tool compound BMS-345541 [2].

Why BMS-066 (CAS 914946-88-6) Cannot Be Substituted by Generic IKKβ Inhibitors


Generic substitution among IKKβ inhibitors is scientifically unsound due to substantial divergence in selectivity profiles, kinase off-target liability, and in vivo pharmacokinetic coverage. For instance, the earlier tool compound BMS-345541 exhibits an IKKβ IC50 of 300 nM and only ~13-fold selectivity over IKKα [1], whereas BMS-066 achieves a 9 nM IC50 with >500-fold selectivity over IKKα and >400-fold selectivity over 95% of a 155-kinase panel [2]. Furthermore, BMS-066 demonstrates a unique in vivo pharmacological signature: only 6–9 hours of daily IKKβ coverage is required for therapeutic efficacy in arthritis models, a property not established for other IKKβ inhibitors [3]. These quantitative differences directly impact experimental reproducibility and model relevance, making compound-specific procurement essential.

BMS-066 (CAS 914946-88-6): Quantitative Differentiation Evidence Against IKKβ and Tyk2 Inhibitor Comparators


BMS-066 Exhibits 33-Fold Greater IKKβ Potency than BMS-345541

BMS-066 inhibits IKKβ with an IC50 of 9 nM, representing a 33-fold improvement in biochemical potency relative to the earlier IKKβ inhibitor BMS-345541 (IC50 = 300 nM) [1][2]. This potency advantage translates directly to lower compound usage per assay and reduced potential for off-target effects at higher concentrations.

IKKβ inhibition NF-κB signaling inflammation

BMS-066 Demonstrates Superior IKKβ Selectivity Over IKKα Compared to TPCA-1

BMS-066 exhibits >500-fold selectivity for IKKβ over the closely related isoform IKKα . In contrast, the widely used IKKβ inhibitor TPCA-1 (IC50 = 17.9 nM for IKKβ) displays only >22-fold selectivity over IKKα [1]. The >22.7-fold greater isoform discrimination of BMS-066 minimizes confounding effects from IKKα inhibition in mechanistic studies.

Kinase selectivity IKKα isoform specificity

BMS-066 Maintains >400-Fold Selectivity Over 95% of a 155-Kinase Panel

In a comprehensive selectivity screen against 155 kinases at 10 µM, BMS-066 inhibited only six kinases by >75%, indicating >400-fold selectivity for IKKβ over more than 95% of the kinases tested [1]. Among the six hits, BMS-066 demonstrated >30-fold selectivity over the next most potently inhibited kinase, Brk (PTK6) [1]. This clean selectivity profile is essential for target validation studies where off-target kinase inhibition must be excluded.

Kinase profiling off-target activity selectivity

BMS-066 Exhibits Cellular Activity in Human PBMCs with IC50 ~200 nM Against LPS-Stimulated Cytokine Production

BMS-066 inhibits LPS-stimulated cytokine production in human peripheral blood mononuclear cells (PBMCs) at both protein and mRNA levels with IC50 values of approximately 200 nM . It also inhibits IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells with a comparable IC50 . While direct comparator data in identical cellular assays are not available, this 200 nM cellular IC50 confirms functional target engagement and downstream pathway suppression in a physiologically relevant human primary cell model, bridging the gap between biochemical potency and in vivo efficacy.

Cellular efficacy PBMC LPS stimulation

BMS-066 Provides Oral Efficacy in Rodent Arthritis Models with Only 6–9 Hours of Daily IKKβ Coverage

In rat adjuvant-induced arthritis, BMS-066 at oral doses of 5 and 10 mg/kg once daily significantly reduced paw swelling, with the 10 mg/kg dose showing nearly complete suppression [1][2]. Critically, pharmacokinetic-pharmacodynamic analysis revealed that only 6–9 hours of daily coverage above the in vivo IKKβ IC50 concentration was necessary for protection [1]. This finding—that partial and transient IKKβ inhibition is sufficient for in vivo efficacy—differentiates BMS-066 from compounds requiring continuous target suppression and may inform dosing strategy design.

In vivo efficacy arthritis pharmacodynamics

BMS-066 Binds Tyk2 Pseudokinase Domain with IC50 72 nM and Blocks IL-23 Signaling with IC50 1020 nM

BMS-066 inhibits the Tyk2 pseudokinase domain with an IC50 of 72 nM in a probe displacement assay and blocks IL-23-stimulated reporter activity with an IC50 of 1020 nM [1]. This dual IKKβ/Tyk2 inhibition profile distinguishes BMS-066 from selective IKKβ inhibitors like TPCA-1. Notably, the Tyk2 pseudokinase binding mechanism of BMS-066 informed subsequent optimization efforts that led to the clinical candidate deucravacitinib (BMS-986165), a highly selective allosteric Tyk2 inhibitor [2].

Tyk2 inhibition IL-23 signaling pseudokinase

BMS-066 (CAS 914946-88-6): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


IKKβ-Specific Pathway Dissection in NF-κB Signaling Studies

BMS-066 is the preferred tool compound for studies requiring unambiguous IKKβ-specific inhibition without IKKα cross-reactivity. Its >500-fold selectivity over IKKα (vs. TPCA-1's >22-fold) and >400-fold selectivity over 95% of 155 kinases [1] ensure that observed phenotypes can be confidently attributed to IKKβ blockade. Suitable for in vitro biochemical and cell-based assays at concentrations ≤10 µM.

Preclinical Oral Efficacy Studies in Rodent Models of Rheumatoid Arthritis and Inflammatory Bowel Disease

BMS-066 is validated for oral in vivo use at 5–10 mg/kg once daily in rat adjuvant arthritis [2] and mouse inflammatory bowel disease models [3]. The established PK-PD relationship (6–9 h daily coverage sufficient for efficacy) provides a reproducible dosing framework. Ideal for laboratories investigating IKKβ-targeted therapies in autoimmune and inflammatory disease models.

Mechanistic Studies of Tyk2 Pseudokinase Domain Binding and IL-23 Pathway Inhibition

BMS-066 binds the Tyk2 pseudokinase domain (IC50 72 nM) and inhibits IL-23-stimulated signaling (IC50 1020 nM) [4], providing a chemical probe for investigating Tyk2 pseudokinase pharmacology. Its dual IKKβ/Tyk2 activity makes it suitable for studying pathway crosstalk, and it serves as a critical reference compound for understanding the allosteric Tyk2 inhibition mechanism that informed the development of deucravacitinib.

Human Primary Cell Studies of LPS-Induced Cytokine Production

BMS-066 inhibits LPS-stimulated cytokine production in human PBMCs with an IC50 of ~200 nM and suppresses IκBα phosphorylation with comparable potency . This functional cellular activity in a disease-relevant primary human cell system supports the use of BMS-066 in translational research studies examining IKKβ-dependent inflammatory responses ex vivo.

Technical Documentation Hub

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